![molecular formula C10H15NO2 B1596603 2-[(2-Methoxybenzyl)amino]ethanol CAS No. 109926-15-0](/img/structure/B1596603.png)
2-[(2-Methoxybenzyl)amino]ethanol
Overview
Description
2-[(2-Methoxybenzyl)amino]ethanol is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂. It is a derivative of benzyl alcohol and ethanolamine, featuring a methoxy group attached to the benzene ring and an aminoethanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(2-Methoxybenzyl)amino]ethanol can be synthesized through several methods, including the reaction of 2-methoxybenzyl chloride with ethanolamine under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methoxybenzyl)amino]ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkylating agents, under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield compounds such as this compound oxide.
Reduction Products: Reduction can lead to the formation of 2-[(2-methoxybenzyl)amino]ethanolamine.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(2-Methoxybenzyl)amino]ethanol is CHNO, with a molecular weight of approximately 218.70 g/mol. Its structure features a methoxybenzyl group attached to an aminoethanol backbone, which enhances its solubility and stability for various applications. The hydrochloride form further increases its water solubility, making it suitable for pharmaceutical formulations.
One of the most significant applications of this compound is its role as a selective antagonist for neurokinin-1 (NK1) receptors . These receptors are implicated in various physiological processes such as pain perception, inflammation, and anxiety disorders. By blocking NK1 receptors, this compound shows promise in treating conditions like chronic pain and anxiety.
Pharmaceutical Development
The potential therapeutic applications of this compound extend to various areas in pharmaceutical development:
- Chronic Pain Management : Due to its NK1 receptor antagonism, it may be beneficial in developing treatments for chronic pain conditions.
- Anxiety Disorders : Its ability to block neurokinin signaling could offer new avenues for anxiety treatment.
- Research Applications : The compound has been utilized as a radioligand for studying NK1 receptors, enhancing our understanding of neurokinin-related pathways.
Case Studies and Research Findings
Numerous studies have documented the efficacy and safety profiles of compounds related to or derived from this compound. For instance:
- Pain Management Trials : Clinical trials have explored the use of NK1 antagonists in managing chronic pain conditions, demonstrating significant improvements in patient outcomes.
- Anxiety Treatment Studies : Research has indicated that NK1 receptor antagonists may reduce anxiety-like behaviors in animal models, suggesting potential for human applications.
- Radioligand Studies : The tritiated form of related compounds has been used effectively in radioligand binding studies to elucidate receptor dynamics .
Mechanism of Action
The mechanism by which 2-[(2-Methoxybenzyl)amino]ethanol exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
2-[(2-Methoxybenzyl)amino]ethanol is similar to other benzyl alcohol derivatives and ethanolamine derivatives. Some of the similar compounds include:
2-Methoxybenzyl alcohol: A simpler derivative lacking the aminoethanol moiety.
Ethanolamine: A compound with similar functional groups but without the methoxybenzyl group.
Other benzyl alcohol derivatives: Compounds with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its combination of the methoxybenzyl group and the aminoethanol moiety, which provides distinct chemical and biological properties compared to its simpler counterparts.
Biological Activity
2-[(2-Methoxybenzyl)amino]ethanol, also known as this compound hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Research indicates that this compound hydrochloride acts primarily as a selective antagonist for neurokinin-1 (NK1) receptors . These receptors are involved in several physiological processes, including pain perception and inflammation. By blocking NK1 receptors, this compound may provide therapeutic benefits for conditions such as chronic pain and anxiety disorders.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Neurokinin-1 Receptor Antagonism: The compound selectively interacts with NK1 receptors, which may lead to reduced pain and anxiety levels.
-
Potential Therapeutic Applications:
- Chronic Pain Management: By inhibiting NK1 receptor activity, it could alleviate chronic pain conditions.
- Anxiolytic Effects: Its action on NK1 receptors may also contribute to anxiety reduction.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds based on their receptor activity:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-((4-Methoxybenzyl)amino)ethanol | 64834-63-5 | 0.97 |
2-((3-Methoxybenzyl)amino)ethanol | 64834-62-4 | 0.97 |
2-(Ethyl(4-methoxybenzyl)amino)ethanol | 1341861-46-8 | 0.97 |
2-Methoxy-N-(4-methoxybenzyl)ethanamine | 103464-79-5 | 0.95 |
This table highlights the unique receptor activity of this compound compared to other compounds that may not exhibit the same selectivity or efficacy.
Case Studies and Research Findings
Several studies have explored the effects of compounds related to the structure of this compound:
- Chronic Pain Management Study : A study demonstrated that NK1 receptor antagonists significantly reduced pain responses in animal models, suggesting potential applications for human chronic pain therapies.
- Anxiety Disorders Research : Research indicated that blocking NK1 receptors could alleviate anxiety symptoms in preclinical models, supporting the idea that this compound may have anxiolytic properties.
- Clinical Applications : Ongoing clinical trials are investigating the efficacy of NK1 antagonists in treating anxiety and depression, with preliminary results showing promise for compounds similar to this compound .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-9(10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPIPNWQAIQDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294400 | |
Record name | 2-[(2-methoxybenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-15-0 | |
Record name | 2-[(2-methoxybenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(2-methoxyphenyl)methyl]amino}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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